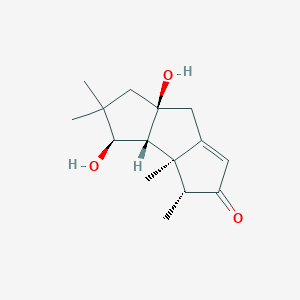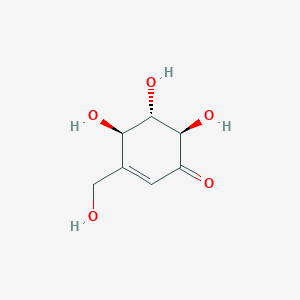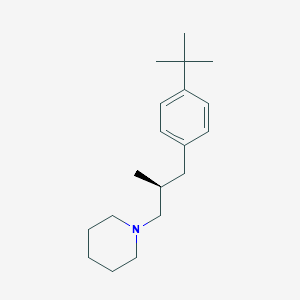![molecular formula C22H19F6NO B1250326 (S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol CAS No. 34484-89-4](/img/structure/B1250326.png)
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol, also known as 2-piperidinemethanol, alpha-(3,6-bis(trifluoromethyl)-9-phenanthrenyl)-, is a chemical compound with the molecular formula C22H19F6NO and a molecular weight of 427.3828 g/mol . This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenanthrene ring system.
Chemical Reactions Analysis
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown activity against certain biological targets, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of (S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound affects the outer membranes, digestive vacuole, and nucleus of the parasite, leading to cytoplasmic degeneration and vacuolization . The exact molecular pathways and targets are still under investigation, but it is known to interact strongly with DNA .
Comparison with Similar Compounds
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol is part of a class of compounds known as phenanthrene amino alcohols. Similar compounds include:
WR-171,669: Another phenanthrene amino alcohol with antimalarial activity.
Halofantrine: A phenanthrenemethanol antimalarial effective against multidrug-resistant Plasmodium falciparum.
Mefloquine: A related compound used as an antimalarial agent.
This compound is unique due to its specific substitution pattern and the presence of two trifluoromethyl groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
34484-89-4 |
|---|---|
Molecular Formula |
C22H19F6NO |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol |
InChI |
InChI=1S/C22H19F6NO/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13/h4-7,9-11,19-20,29-30H,1-3,8H2/t19-,20+/m1/s1 |
InChI Key |
FVVWTCZWVDUHPH-UXHICEINSA-N |
SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O |
Key on ui other cas no. |
34484-89-4 |
Synonyms |
3,6-bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol alpha (2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol alpha-(2-piperidyl)-3,6-bis(trifluoromethyl)-9-phenanthrenemethanol hydrochloride WR 122,455 WR 122455 WR-122,455 WR-122455 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1250247.png)


![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)


![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)


![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)

